![molecular formula C9H10N4O B3013793 7-Methylimidazo[1,2-a]pyridine-2-carbohydrazide CAS No. 439111-38-3](/img/structure/B3013793.png)

7-Methylimidazo[1,2-a]pyridine-2-carbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 7-Methylimidazo[1,2-a]pyridine-2-carbohydrazide is a derivative of the imidazo[1,2-a]pyridine family, which is a class of heterocyclic compounds that have garnered interest due to their diverse biological activities and potential therapeutic applications. These compounds are characterized by a fused imidazole and pyridine ring structure, which can be further modified to enhance their biological properties.

Synthesis Analysis

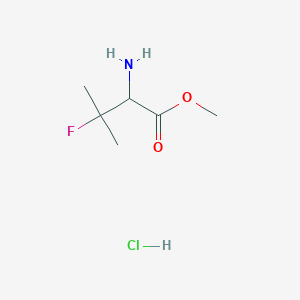

The synthesis of imidazo[1,2-a]pyridine derivatives often involves multi-component reactions that can include steps such as N,N-acetal formation, Knoevenagel condensation, Michael addition, imine–enamine tautomerization, and N-cyclization. For instance, a five-component domino reaction has been used to prepare tetrahydroimidazo[1,2-a]pyridine derivatives, which is an efficient approach due to its operational simplicity and clean reaction profile . Similarly, a straightforward synthesis of N-fused heterocyclic compounds, including imidazo[1,2-a]pyridine-6-carbohydrazide derivatives, has been achieved through a five-component cascade reaction that is catalyst-free and uses environmentally benign solvents .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives is confirmed using various spectroscopic techniques such as 1H and 13C NMR, Mass, and IR spectral data. These techniques help in verifying the presence of the imidazo[1,2-a]pyridine core and any substituents attached to it, ensuring the correct regioselectivity and structural integrity of the synthesized compounds .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives can undergo various chemical reactions depending on their substituents. For example, the presence of a carbohydrazide group can facilitate the formation of hydrazone derivatives when reacted with aromatic aldehydes . The reactivity of these compounds can be further explored to synthesize a wide range of derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of different substituents can significantly alter these properties, which in turn can affect their biological activity and pharmacokinetic profile. For instance, the introduction of a methyl group at the 6-position of the imidazo[1,2-a]pyridine ring has been found to enhance anti-inflammatory activity .

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Compounds

7-Methylimidazo[1,2-a]pyridine-2-carbohydrazide is involved in the synthesis of various novel compounds. For instance, the synthesis of pyridylthiazoles with antisecretory activity utilizes 2-methylimidazo[1,2-a]pyridine derivatives, showcasing its role in creating new pharmaceutical agents (Kosáry et al., 1989). Additionally, it plays a part in synthesizing imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide derivatives, emphasizing its versatility in chemical synthesis (Kasimogullari & Cesur, 2004).

Advancements in Synthesis Methods

Research also focuses on advancing synthesis methods involving this compound. A study demonstrated "water-mediated" hydroamination and silver-catalyzed aminooxygenation for synthesizing methylimidazo[1,2-a]pyridines, contributing to more efficient and environmentally friendly chemical processes (Mohan et al., 2013).

Potential Therapeutic Applications

This compound also appears in the context of potential therapeutic applications. For example, its derivatives are explored for anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities, suggesting its relevance in developing new medications (Abignente et al., 1982).

Exploration in Material Science

Its derivatives, such as selenylated imidazo[1,2-a]pyridines, have been investigated for their potential in cancer chemotherapy, particularly in breast cancer treatment, indicating its applications beyond traditional pharmaceuticals (Almeida et al., 2018).

Synthesis of Functionalized Compounds

Another study focused on the synthesis of functionalized dihydroimidazo[1,2-A]pyridines and 4-thiazolidinone derivatives, highlighting its role in creating compounds with potential antibacterial and antifungal properties (Salhi et al., 2020).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 7-Methylimidazo[1,2-a]pyridine-2-carbohydrazide is the Platelet-Derived Growth Factor Receptor Alpha (PDGFRA) . PDGFRA is a protein tyrosine kinase that plays a crucial role in cell proliferation, angiogenesis, and tumor cell growth .

Mode of Action

This compound interacts with PDGFRA, specifically binding to key residues Lys627 and Asp836 . This interaction inhibits the kinase activity of PDGFRA, thereby disrupting its signaling pathways .

Biochemical Pathways

The inhibition of PDGFRA affects several biochemical pathways, including the Raf/MEK/ERK and RAS/MAPK pathways . These pathways are involved in cell proliferation and growth. By inhibiting PDGFRA, this compound can potentially halt the proliferation of cancer cells .

Result of Action

The inhibition of PDGFRA by this compound leads to a decrease in cell proliferation and growth . This can result in the reduction of tumor size and potentially halt the progression of diseases such as cancer .

Eigenschaften

IUPAC Name |

7-methylimidazo[1,2-a]pyridine-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c1-6-2-3-13-5-7(9(14)12-10)11-8(13)4-6/h2-5H,10H2,1H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXLXQHVTMOSGJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=CN2C=C1)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B3013712.png)

![3-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-yl]-propanoic acid](/img/structure/B3013717.png)

![4-[2-(3,4-Dichlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde](/img/structure/B3013721.png)

![2-(2-chlorophenyl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B3013724.png)

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3013725.png)

![N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B3013729.png)